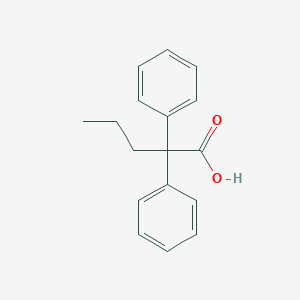

2,2-Diphenylpentanoic acid

Description

Nomenclature and Chemical Classification in Scholarly Contexts

The precise naming and classification of a chemical compound are fundamental for clear scientific communication. This section outlines the formal nomenclature and categorization of 2,2-Diphenylpentanoic acid.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.gov In scientific literature and chemical databases, it is also frequently referred to by its common synonyms, which include:

2,2-Diphenylvaleric acid nih.govusbio.net

Diphenylpropylacetic acid nih.gov

α-Phenyl-α-propyl-benzeneacetic acid nih.govusbio.net

The compound is identified by the CAS (Chemical Abstracts Service) number 841-32-7 . nih.govusbio.net

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 841-32-7 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

Data sourced from PubChem and other chemical suppliers. nih.govscbt.com

This compound is classified as an organic acid . wikipedia.org More specifically, it belongs to the family of carboxylic acids , characterized by the presence of a carboxyl functional group (-COOH). wikipedia.org Within this family, it can be further categorized as a disubstituted acetic acid derivative , where the alpha-carbon of the acetic acid backbone is bonded to two phenyl groups and a propyl group. Its structure, featuring a carboxylic acid group, defines its acidic properties. wikipedia.org

Historical Perspective of Research on this compound

The scientific journey of this compound reflects an evolution in research interests, from fundamental synthesis to more specialized applications.

Early research on compounds related to this compound dates back to the mid-20th century. For instance, a 1954 publication in The Journal of Organic Chemistry described the synthesis of related compounds, indicating an emerging interest in diphenyl-substituted alkanoic acids during that era. acs.org These initial studies were often focused on the fundamental synthesis and characterization of novel organic molecules.

Over time, research involving this compound and its derivatives has expanded significantly. In the late 1970s and early 1980s, studies began to explore the pharmacological potential of related structures. For example, research on the ethyl ester analogue of a related compound, 4-dimethylamino-2,2-diphenylpentanoate, investigated its antinociceptive potency. acs.org

More recent research has employed advanced analytical and synthetic techniques. A 2022 study published in Nature Communications detailed a decarboxylative oxidation process where this compound was used as a substrate to produce benzophenone (B1666685). researchgate.netnih.gov This highlights a shift towards using such compounds as tools in the development of novel synthetic methodologies. Furthermore, enantioselective C-H olefination of diphenylacetic acid substrates, including sodium 2,2-diphenylpentanoate, has been achieved using palladium catalysis, demonstrating the compound's utility in modern asymmetric synthesis. nih.gov

Significance and Research Rationale

The academic interest in this compound stems from several key aspects of its chemical nature and potential applications.

The compound serves as a valuable substrate in organic synthesis. pharmaffiliates.com Its unique structure, with a quaternary alpha-carbon bearing two phenyl groups, provides a sterically hindered environment that can lead to interesting reactivity and selectivity in chemical transformations. vulcanchem.com

Research has also been driven by the potential biological activity of its derivatives. For instance, derivatives of 2,2-diphenylhexanoic acid, a closely related compound, have been investigated for their potent muscarinic receptor antagonism, with potential applications in treating respiratory diseases. vulcanchem.com While not a direct study of this compound, this indicates the broader interest in the pharmacological applications of this class of compounds. The study of methadone metabolites, which include the structurally related 4-dimethylamino-2,2-diphenylpentanoic acid (DDVA), further underscores the relevance of this chemical scaffold in medicinal chemistry and drug metabolism studies. ubc.canih.gov

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Diphenylvaleric acid |

| Diphenylpropylacetic acid |

| α-Phenyl-α-propyl-benzeneacetic acid |

| Benzophenone |

| 4-dimethylamino-2,2-diphenylpentanoate |

| 2,2-diphenylhexanoic acid |

| 4-dimethylamino-2,2-diphenylpentanoic acid (DDVA) |

| Methadone |

| Sodium 2,2-diphenylpentanoate |

| Acetic acid |

Role as a Key Intermediate in Organic Synthesis

The structural framework of this compound, featuring a pentanoic acid chain with two phenyl groups at the C2 position, presents a sterically hindered yet reactive center, making it a valuable building block in organic synthesis. vulcanchem.comcymitquimica.com This compound and its derivatives are often employed in the construction of polyfunctionalized scaffolds, which are crucial for the development of novel pharmaceuticals and other fine chemicals. cymitquimica.com

One of the well-documented applications of a related compound, 2,2-diphenyl-4-dimethylaminovaleronitrile, is its role as a critical intermediate in the synthesis of methadone. The synthetic process typically involves the reaction of diphenylacetonitrile (B117805) with 1-(dimethylamino)-2-halopropane. This nitrile intermediate can then be further manipulated to yield various pharmacologically active molecules. For instance, partial hydrolysis of 2,2-diphenyl-4-dimethylaminovaleronitrile leads to the formation of an amide, a key step in the synthesis of aminopentamide, an anticholinergic drug. wikipedia.orgwikipedia.org

The versatility of such diphenyl-substituted intermediates is further highlighted by their ability to undergo a range of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the creation of a diverse library of compounds for further investigation.

Table 1: Synthetic Applications of Diphenyl Intermediates

| Intermediate | Synthetic Product | Field of Application |

|---|---|---|

| 2,2-Diphenyl-4-dimethylaminovaleronitrile | Methadone | Pharmaceutical |

| 2,2-Diphenyl-4-dimethylaminovaleronitrile | Aminopentamide | Pharmaceutical |

| This compound derivatives | Polyfunctionalized scaffolds | Organic Synthesis |

Potential in Pharmacological and Medicinal Chemistry Research

The diphenylpentanoic acid scaffold has been a subject of interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of this compound have been investigated for their potential pharmacological activities. For example, esters of this compound have been explored for their therapeutic potential. nih.gov

A notable derivative, 2-(diethylamino)ethyl 2,2-diphenylpentanoate, also known as proadifen, is recognized as an inhibitor of the cytochrome P-450 enzyme system, a crucial enzyme family involved in drug metabolism. nih.govresearchgate.net This inhibitory action makes it a valuable tool in pharmacological research to study the metabolic pathways of other drugs. researchgate.net

Furthermore, research into derivatives of the closely related 2,2-diphenylhexanoic acid has revealed potent muscarinic receptor antagonism. vulcanchem.com These findings suggest that the diphenylalkanoic acid core structure could be a promising template for designing new drugs targeting a variety of receptors and enzymes.

Relevance in Metabolomic and Biotransformation Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides valuable insights into physiological and pathological states. nih.govnih.gov In this context, this compound and its analogs are relevant as they can be metabolites of pharmaceutical compounds.

A significant example is the identification of 4-dimethylamino-2,2-diphenylvaleric acid as a metabolite of methadone. cymitquimica.comnih.gov Studies on the urinary metabolites of methadone in patients have shown that side-chain oxidation of methadone leads to the formation of this acidic metabolite. acs.orgacs.org Further biotransformation of 4-dimethylamino-2,2-diphenylvaleric acid can occur, for instance, through N-demethylation and subsequent cyclization. acs.org

The study of such metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of a drug. The use of deuterium-labeled compounds, including deuterated 4-dimethylamino-2,2-diphenylpentanoic acid, has been instrumental in elucidating the metabolic pathways of methadone through techniques like gas chromatography-mass spectrometry (GC-MS). ubc.ca These studies help in identifying all metabolic products and understanding how the body processes and eliminates the drug.

Table 2: Key Compounds in Metabolomic and Biotransformation Studies

| Parent Compound | Metabolite | Analytical Technique |

|---|---|---|

| Methadone | 4-Dimethylamino-2,2-diphenylvaleric acid | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Methadone | 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Methadone | 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYXLCYENQNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061203 | |

| Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841-32-7 | |

| Record name | α-Phenyl-α-propylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-phenyl-alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpropylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

State-of-the-Art Synthesis of 2,2-Diphenylpentanoic Acid

Modern synthetic chemistry offers several advanced routes to this compound, each with specific advantages, from utilizing readily available precursors to enabling detailed mechanistic investigations through isotopic labeling and controlling stereochemistry for enhanced biological activity.

The synthesis of carboxylic acids can be achieved through various precursor routes, including the oxidation of primary alcohols and aldehydes, as well as the hydrolysis of nitriles. savemyexams.comlibretexts.org These established methods provide a foundation for obtaining the carboxylic acid functionality. The preparation of carboxylic acids often involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under reflux conditions. savemyexams.com Another common approach is the hydrolysis of nitriles, which can be performed using either acidic or basic conditions, followed by acidification to yield the carboxylic acid. savemyexams.comlibretexts.org

In the context of more complex structures like this compound, a key strategy involves the reaction of a suitable precursor with carbon dioxide. This can be seen in the carboxylation of organometallic intermediates, where an organic halide is first converted into a highly nucleophilic organometallic reagent, which then reacts with carbon dioxide. libretexts.org An alternative two-stage process for a related compound, 2-carboxyethyl(phenyl)phosphinic acid, involves reacting dichloro(phenyl)phosphine with an excess of acrylic acid, followed by hydrolysis of the resulting intermediate mixture. google.com

| Precursor Type | General Reaction | Reagents/Conditions |

| Primary Alcohols/Aldehydes | Oxidation | Acidified KMnO₄ or K₂Cr₂O₇, reflux savemyexams.com |

| Nitriles | Hydrolysis | Dilute acid or alkali, followed by acidification savemyexams.comlibretexts.org |

| Organohalides | Carboxylation via Organometallic Intermediate | 1. Formation of organometallic reagent 2. Reaction with CO₂ 3. Acid workup libretexts.org |

| Dichloro(phenyl)phosphine | Reaction with Acrylic Acid | 1. Molar excess of acrylic acid 2. Hydrolysis google.com |

Deuterium (B1214612) labeling is a powerful tool in chemical research, offering insights into reaction mechanisms and providing internal standards for mass spectrometry analysis. The introduction of deuterium into a molecule can significantly alter its metabolic stability due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. mdpi.com

A common method for deuterium labeling involves H-D exchange reactions. For instance, a catalytic system using palladium on carbon (Pd/C) with aluminum and deuterium oxide (D₂O) can facilitate selective H-D exchange. mdpi.com In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O. mdpi.com This approach has been successfully applied to various organic molecules, including amino acids. mdpi.com Another strategy utilizes the formation of an oxazolone (B7731731) ring to facilitate racemization at the α-carbon, allowing for the incorporation of a deuteron (B1233211) from a D₂O solvent. nih.gov This method is particularly useful for labeling isoaspartic and isoglutamic acids. nih.gov

| Labeling Strategy | Key Features | Application Example |

| Pd/C-Al-D₂O Catalytic System | Environmentally benign, in situ D₂ generation, high selectivity. mdpi.com | Selective H-D exchange in amino acids. mdpi.com |

| Oxazolone Formation | Utilizes unique structural features for site-specific labeling. nih.gov | Deuterium labeling of isoaspartic acid. nih.gov |

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is crucial. Chiral auxiliaries and catalysts are commonly employed to control the formation of specific stereoisomers.

One notable approach involves the use of a chiral oxazolidinone to introduce the initial chiral center, followed by the use of another chiral auxiliary, such as Ellman's N-sulfinylimine, to establish a second chiral center with high diastereoselectivity. researchgate.net This sequential strategy allows for precise control over the stereochemistry of the final product. Another powerful technique is the use of chiral Brønsted acids, such as chiral phosphoric acids, in cooperative catalysis with metal complexes like gold. chemrxiv.org This dual catalytic system can achieve highly enantioselective C-H bond functionalization of aromatic rings. chemrxiv.org Similarly, chiral BINOL-derived disulfonimides have been developed as effective catalysts for asymmetric Friedel–Crafts alkylations. rsc.org Palladium-catalyzed enantioselective reactions, utilizing ligands such as TADDOL-derived phosphoramidites, have also proven effective in synthesizing chiral chromenes. rsc.org

| Method | Chiral Inductor | Key Transformation |

| Chiral Auxiliary Strategy | Chiral oxazolidinone, N-sulfinylimine. researchgate.net | Sequential introduction of chiral centers. researchgate.net |

| Cooperative Catalysis | Gold complex and chiral phosphoric acid. chemrxiv.org | Asymmetric para-C(sp²)-H bond functionalization. chemrxiv.org |

| Organocatalysis | Chiral BINOL-derived disulfonimides. rsc.org | Asymmetric Friedel–Crafts C2-alkylation. rsc.org |

| Transition Metal Catalysis | Palladium with TADDOL-derived phosphoramidite (B1245037) ligand. rsc.org | Enantioselective synthesis of 2-aryl-chromenes. rsc.org |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, medicinal chemists synthesize a variety of derivatives. These modifications, primarily through esterification, amidation, and functionalization of the aromatic rings, allow for a systematic exploration of the molecule's interaction with biological targets.

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of this compound. cymitquimica.comcymitquimica.com These reactions involve the conversion of the carboxylic acid into esters and amides, respectively, by reacting it with alcohols or amines. libretexts.org

Esterification is typically carried out by heating the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgsydney.edu.au The reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used, or the water formed as a byproduct can be removed. libretexts.org A variety of reagents and catalysts have been developed to promote efficient esterification, including the use of dialkyl dicarbonates with a Lewis acid catalyst like magnesium chloride, or triphenylphosphine (B44618) oxide which can facilitate the coupling of hindered carboxylic acids with alcohols. organic-chemistry.org

Amidation follows a similar principle, where the carboxylic acid is reacted with an amine. libretexts.org Like esterification, this reaction often requires activation of the carboxylic acid. Coupling reagents such as ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) and N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI) have been shown to be effective for amide bond formation. organic-chemistry.org

| Reaction | Reactant | Key Reagents/Catalysts |

| Esterification | Alcohol | Acid catalyst (e.g., H⁺), Dialkyl dicarbonates/MgCl₂, Triphenylphosphine oxide libretexts.orgsydney.edu.auorganic-chemistry.org |

| Amidation | Amine | Coupling reagents (e.g., o-NosylOXY, TCFH/NMI), Triphenylphosphine oxide libretexts.orgorganic-chemistry.org |

Modifying the two phenyl rings of this compound is a key strategy for fine-tuning its biological activity. C-H functionalization has emerged as a powerful tool for introducing a wide range of substituents onto aromatic rings in a selective and controlled manner. sigmaaldrich.com

Directed C-H functionalization utilizes a directing group to guide a catalyst to a specific C-H bond, often at the ortho position. sigmaaldrich.com However, recent advancements have enabled meta-selective C-H functionalization through the use of removable templates. rsc.org Undirected C-H functionalization, while more challenging in terms of selectivity, offers a direct approach to modify the aromatic rings. sigmaaldrich.com Recent research has demonstrated the use of N-nitroso groups as effective directing groups for the functionalization of aromatic C(sp²)-H bonds. sioc-journal.cn Furthermore, enzymatic C-H activation, using enzymes like ferulic acid decarboxylase, presents a green and highly selective method for the carboxylation of aromatic compounds. nih.gov

| Functionalization Strategy | Approach | Example |

| Directed C-H Functionalization | Use of a directing group to guide a catalyst. sigmaaldrich.com | N-nitroso directed functionalization. sioc-journal.cn |

| Meta-Selective C-H Functionalization | Employment of a removable template. rsc.org | Aliphatic nitrile template for meta-C–H olefination. rsc.org |

| Undirected C-H Functionalization | Direct reaction without a directing group. sigmaaldrich.com | Direct arylation of heteroarenes. sigmaaldrich.com |

| Enzymatic C-H Activation | Use of enzymes for selective carboxylation. nih.gov | UbiD-mediated carboxylation of aromatic compounds. nih.gov |

Preparation of Prodrugs and Bioisosteres

The conversion of a carboxylic acid to a prodrug or the application of bioisosteric replacement are common strategies in medicinal chemistry to enhance a molecule's pharmacokinetic or pharmacodynamic properties. drughunter.comcambridgemedchemconsulting.com While specific prodrugs of this compound are not extensively documented in the reviewed literature, the synthesis of structurally related amides provides insight into potential derivatization pathways.

A notable example is the synthesis of amides from carboxylic acids, a common strategy to create more stable or bioavailable compounds. msu.edu Aminopentamide, or 4-(dimethylamino)-2,2-diphenylpentanamide, is a structurally related amide that functions as an anticholinergic agent. wikipedia.orgbldpharm.com Its synthesis involves the partial hydrolysis of 2,2-diphenyl-4-dimethylaminovaleronitrile, highlighting a transformation from a nitrile to an amide, a different but related pathway to derivatizing the core structure. wikipedia.org This transformation underscores how modification of the carboxylic acid group (or its nitrile precursor) can lead to compounds with significant biological activity.

Bioisosterism involves substituting a functional group with another that retains similar biological activity but offers improved properties like enhanced metabolic stability or altered polarity. cambridgemedchemconsulting.comufrj.br For the carboxylic acid group in this compound, common bioisosteres include tetrazoles, sulfonamides, and various acidic heterocycles. drughunter.combeilstein-journals.org These replacements can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid while potentially improving oral bioavailability and metabolic resistance. drughunter.com For instance, replacing a carboxylic acid with a sulfonamide can increase lipophilicity and reduce glucuronidation, a common metabolic pathway for carboxylic acids. drughunter.com Similarly, the phenyl groups in this compound could be replaced by bioisosteric rings such as pyridyl or thiophene (B33073) groups to modulate properties. cambridgemedchemconsulting.com

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Mimics acidity, can improve metabolic stability. drughunter.com |

| Carboxylic Acid | Sulfonamide | Increases lipophilicity, enhances metabolic stability. drughunter.com |

| Carboxylic Acid | Acylsulfonamide | Modulates pKa, can improve cell permeability. |

| Carboxylic Acid | Hydroxamic Acid | Can act as a metal chelator in enzyme active sites. |

| Phenyl | Pyridyl | Introduces a hydrogen bond acceptor, can alter solubility. cambridgemedchemconsulting.com |

| Phenyl | Thiophene | Modifies electronic properties and metabolic profile. cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane | Increases F(sp3) character, improves solubility and metabolic stability. beilstein-journals.org |

Novel Chemical Transformations and Reactions Involving the Compound

The reactivity of this compound extends beyond simple derivatization of the carboxyl group. It can participate in more complex transformations, such as those involving the cleavage of carbon-carbon bonds, driven by modern synthetic methods like photoredox catalysis.

Photocatalytic decarboxylative oxidation has emerged as a powerful method for converting carboxylic acids into smaller, functionalized molecules. researchgate.netprinceton.edu This process typically involves the single-electron oxidation of a carboxylate to generate a carbon-centered radical, which can then be trapped by an oxidant like molecular oxygen. acs.org For α,α-diaryl carboxylic acids, this method can lead to the formation of ketones. acs.org

A study on consecutive C-C bond cleavage reactions demonstrated that this compound can undergo decarboxylative oxidation. nih.gov By employing a combination of photoredox and copper catalysis, this compound was converted into benzophenone (B1666685) in a moderate yield. nih.gov The proposed mechanism involves the photocatalytic generation of a tertiary radical via decarboxylation, which then traps oxygen to form a peroxyl radical. This intermediate subsequently undergoes fragmentation and further oxidation, ultimately leading to the cleavage of C-C bonds and the formation of the ketone product. nih.gov This transformation is significant as it breaks stable carbon-carbon single bonds under relatively mild conditions.

The same study explored the scope of this reaction with other α-trisubstituted carboxylic acids, providing a comparative context for the reactivity of this compound.

Table 2: Decarboxylative Oxidation of Selected α-Trisubstituted Carboxylic Acids

| Substrate | Product | Yield (%) |

| 2,2,2-Triphenylacetic acid | Benzophenone | 55 |

| This compound | Benzophenone | 45 |

| 2,2-Diphenylpropanoic acid | Acetophenone | 65 |

| 2-Methyl-2-phenylpropanoic acid | Acetophenone | 72 |

| 3-Phenylbutanoic acid | Acetophenone | 68 |

| Data sourced from Li et al. (2022). nih.gov |

Ring-opening and rearrangement reactions, such as the Pinacol, Wagner-Meerwein, or Curtius rearrangements, are fundamental transformations in organic synthesis that reconfigure a molecule's carbon skeleton. tmv.ac.inbyjus.com The Curtius rearrangement, for example, transforms a carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate, which can then be converted to an amine or other derivatives. wikipedia.org While these reactions are well-established for a variety of substrates, specific applications involving the ring-opening or skeletal rearrangement of this compound or its immediate derivatives are not prominently featured in the surveyed scientific literature. The stability of the diphenyl-substituted quaternary carbon center may disfavor certain types of skeletal rearrangements under typical conditions.

Photochemical reactions utilize light to access excited electronic states of molecules, enabling transformations that are often inaccessible under thermal conditions. rsc.orguwo.ca These reactions include [2+2] cycloadditions, electrocyclizations, and various photo-rearrangements. rsc.orgdigitellinc.com For instance, the photochemistry of cinnamic acid derivatives, which share the phenyl and carboxylic acid motifs, has been studied for cycloaddition reactions. digitellinc.com However, the specific photochemical behavior of this compound itself has not been a focus of the reviewed studies. The presence of the two phenyl groups suggests potential for photochemical reactivity, but detailed investigations into processes like photo-induced decarboxylation or rearrangements for this specific compound are not widely reported.

Pharmacological and Biological Investigations

Enzyme Inhibition and Modulation

The compound's influence extends to key metabolic enzymes, particularly the Cytochrome P450 system, which is central to xenobiotic metabolism.

While direct inhibitory data on 2,2-Diphenylpentanoic acid is limited, significant insights can be drawn from its well-studied ester derivative, 2-(diethylamino)ethyl 2,2-diphenylpentanoate, also known as Proadifen or SKF-525A. Proadifen is recognized as a non-selective inhibitor of Cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are a superfamily of hemoproteins essential for the metabolism of a vast array of drugs, endogenous compounds, and toxins. nih.govbiomolther.org

The mechanism of CYP450 inhibition can be varied, including reversible (competitive, non-competitive) and irreversible inhibition. nih.gov Irreversible inhibition, also known as mechanism-based inhibition, occurs when the enzyme converts a substrate into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. nih.govsolvobiotech.com This type of inhibition is often of greater clinical concern because the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow. solvobiotech.com Given that Proadifen acts as a general inhibitor, it affects multiple CYP isoforms, thereby having the potential to significantly alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes. mdpi.com The primary families of CYPs involved in drug metabolism are CYP1, CYP2, and CYP3. mdpi.com

Beyond the Cytochrome P450 system, the metabolic landscape includes numerous other enzymes that are critical for biotransformation, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidases (AO), and various hydrolases. evotec.comnih.gov These pathways are responsible for the metabolism of a significant portion of therapeutic drugs. evotec.combioivt.com For instance, UGTs and SULTs conjugate molecules with glucuronic acid and sulfate, respectively, to increase their water solubility and facilitate excretion. xenotech.com

Specific research detailing the direct impact of this compound on these non-CYP enzyme systems is not extensively documented in publicly available literature. However, as a carboxylic acid, it possesses a functional group that could potentially interact with enzymes like UGTs, which are known to metabolize compounds with carboxylic acid moieties. bioivt.com The compound is also known as a metabolite of methadone, which undergoes a complex metabolic fate involving both CYP and potentially other enzymatic pathways. Further research is required to fully elucidate the specific interactions of this compound with these alternative metabolic routes.

Receptor Interactions and Ligand Binding Studies

The compound's pharmacological activity is also defined by its interactions with specific neuronal receptors, which are critical for neurotransmission and cell signaling.

The N-Methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel with a crucial role in synaptic plasticity, learning, and memory. mdpi.comelifesciences.org Overactivation of NMDARs can lead to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org NMDAR antagonists are compounds that inhibit the action of this receptor. wikipedia.org

Studies have been conducted on derivatives of this compound in the context of NMDAR antagonism. Specifically, the enantiomers of 4-(Dimethylamino)-2,2-diphenylpentanoic acid (a derivative also known as DDVA and a metabolite of methadone) have been evaluated for their activity at NMDARs. This research has shown that these metabolites can act as low-potency NMDAR antagonists. The antagonism was found to be subtype-specific, indicating a potential for targeted pharmacological effects.

| Compound | NMDAR Subtype | pIC50 |

|---|---|---|

| (R)-4-(Dimethylamino)-2,2-diphenylpentanoic acid | GluN1-GluN2A | 4.6 ± 0.1 |

| (R)-4-(Dimethylamino)-2,2-diphenylpentanoic acid | GluN1-GluN2B | 4.4 ± 0.1 |

| (S)-4-(Dimethylamino)-2,2-diphenylpentanoic acid | GluN1-GluN2A | 4.5 ± 0.1 |

| (S)-4-(Dimethylamino)-2,2-diphenylpentanoic acid | GluN1-GluN2B | 4.3 ± 0.1 |

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration (IC50). Data reflects the uncompetitive antagonism of the respective compounds on different NMDAR subtypes.

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. mdpi.comuniprot.org It is a target for numerous psychoactive drugs. frontiersin.org Ligands can act as agonists or antagonists at this receptor, and some compounds can function as allosteric modulators, which alter the binding or efficacy of other ligands. frontiersin.orgnih.gov

Currently, there is a lack of specific published data detailing the direct binding affinity or modulatory effects of this compound on the sigma-1 receptor. While its parent compound, methadone, and other metabolites have been studied for their interactions with various receptors, the specific profile of this compound at the σ1R remains an area for future investigation.

Cellular and Molecular Mechanisms of Action

The cellular and molecular actions of this compound are a direct consequence of its interactions with the enzymes and receptors detailed above.

The inhibition of CYP450 enzymes represents a significant molecular mechanism. By blocking the action of these enzymes, the compound can prevent the metabolic breakdown of other drugs, leading to their accumulation and potentially enhanced effects or toxicity. nih.gov This occurs at the subcellular level, primarily within the endoplasmic reticulum of hepatocytes where CYP enzymes are highly concentrated. nih.gov

As an NMDAR antagonist (observed in its derivatives), the primary cellular mechanism involves the blockade of ion flux through the NMDAR channel. mdpi.com NMDAR activation normally allows an influx of calcium (Ca²⁺) into the neuron, which acts as a critical second messenger in signaling cascades related to synaptic plasticity. mdpi.com By antagonizing the receptor, this compound derivatives reduce this Ca²⁺ influx. This modulation of glutamatergic neurotransmission and intracellular calcium levels is a key mechanism underlying its effects on the central nervous system. mdpi.com

A patent has also described the use of this compound as an abiotic elicitor in plant cell cultures, suggesting it can act as a chemical stress agent that triggers metabolic defense pathways in plant cells. However, the relevance of this mechanism to mammalian pharmacology is not established.

Modulation of Cellular Signaling Pathways

Research into the derivatives of this compound has shed light on their capacity to modulate key cellular signaling pathways. One area of focus has been the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in regulating inflammatory responses and cell survival. abcam.comuniprot.org For instance, certain derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that, when activated, moves to the nucleus and promotes the expression of pro-inflammatory genes. uniprot.org By preventing this, these compounds can effectively suppress the inflammatory cascade.

Another significant pathway influenced by these derivatives is the N-methyl-d-aspartate (NMDA) receptor signaling pathway in the central nervous system. acs.org Some enantiomerically pure metabolites of related structures have demonstrated uncompetitive antagonism at NMDA receptors. acs.org This interaction is of interest because overactivation of NMDA receptors is linked to excitotoxicity and neuronal cell death. acs.org The ability of these compounds to modulate NMDA receptor activity suggests a potential for neuroprotective effects.

Furthermore, studies on structurally similar compounds, such as oleanolic acid derivatives, have highlighted the modulation of the MAPK (mitogen-activated protein kinase) pathway. mdpi.com The MAPK pathway is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com Inhibition of this pathway can lead to a reduction in the expression of inflammatory mediators like COX-2 and iNOS. mdpi.com

Effects on Gene Expression and Protein Regulation

The regulation of gene expression is a fundamental process by which cells control the production of proteins and functional RNAs. wikipedia.orgkhanacademy.org Derivatives of this compound have been found to influence these regulatory mechanisms at various stages, from transcription to post-translational modification. wikipedia.org

A key mechanism of action for some derivatives is the inhibition of histone deacetylases (HDACs). biointerfaceresearch.com HDACs are enzymes that play a critical role in gene silencing by keeping DNA tightly wound around histone proteins, thereby restricting access for transcription. wikipedia.org By inhibiting HDACs, these compounds can lead to a more "relaxed" chromatin structure, making genes more accessible for transcription and altering the expression profiles of cells. wikipedia.orgbiointerfaceresearch.com This mechanism is particularly relevant to their antitumor functions. biointerfaceresearch.com

The expression of specific proteins involved in inflammation and cell cycle control is also modulated. For example, derivatives have been shown to decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. mdpi.com This is often a downstream effect of inhibiting signaling pathways like NF-κB. mdpi.com In the context of cancer, derivatives have been developed that target the expression and function of proteins critical for mitosis, such as the kinesin spindle protein (Eg5). nih.govacs.org By inhibiting Eg5, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest. nih.govacs.org

The regulation of gene expression is a complex process, and the effects of these compounds can be cell-type specific. khanacademy.org For instance, the expression of genes related to neurotransmission would be affected differently in neurons compared to liver cells, where genes for detoxification enzymes are more prominent. khanacademy.org

Studies on Apoptotic Pathways and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and maintaining tissue balance. abcam.commdpi.com Dysregulation of apoptosis is a hallmark of cancer, allowing abnormal cells to survive and proliferate. touchoncology.com Derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms.

One major pathway targeted is the intrinsic apoptotic pathway. nih.govacs.org This pathway is initiated in response to cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. touchoncology.com Some derivatives act as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting the release of pro-apoptotic factors from the mitochondria and triggering the caspase cascade that leads to cell death. mdpi.comtouchoncology.com

The extrinsic apoptotic pathway, which is activated by external death signals, is another target. nih.gov This pathway involves death receptors on the cell surface, such as Fas/CD95. nih.gov While direct modulation of this pathway by this compound derivatives is less characterized, their influence on signaling cascades can indirectly affect its components.

In addition to inducing apoptosis, these compounds can modulate the cell cycle. nih.gov As mentioned, inhibitors of the kinesin spindle protein Eg5 cause mitotic arrest, preventing cancer cells from completing cell division. nih.govacs.org This disruption of the cell cycle can itself be a trigger for apoptosis. nih.govacs.org The interplay between cell cycle arrest and the induction of apoptosis is a key aspect of the antitumor activity of these compounds. mdpi.comnih.gov

Preclinical Efficacy Studies

Preclinical studies have provided evidence for the therapeutic potential of this compound derivatives in a variety of disease models, including inflammation, viral infections, and cancer.

Anti-inflammatory Properties of Derivatives

Derivatives of this compound have demonstrated significant anti-inflammatory effects in preclinical models. Research has shown that these compounds can reduce inflammation by inhibiting the production of key inflammatory mediators. For example, in a mouse model of acute inflammation, a derivative significantly reduced edema and the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism behind these anti-inflammatory properties is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. mdpi.comnih.govmdpi.com By inhibiting COX-2, these derivatives reduce the synthesis of prostaglandins, which are major contributors to pain and swelling. mdpi.com Some pyrimidine (B1678525) derivatives have shown high selectivity for COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, some derivatives possess antioxidant properties, which contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can exacerbate tissue damage during inflammation. researchgate.net

Antiviral Activities and Mechanisms

Derivatives of this compound have emerged as potential antiviral agents against a range of DNA and RNA viruses. nih.gov Studies have shown that these compounds can inhibit the cytopathic effects induced by viruses such as herpes simplex virus (HSV-1) and vesicular stomatitis virus (VSV). nih.gov

The antiviral mechanism of some diphenyl derivatives appears to be linked to the induction of interferon (IFN), a key component of the innate immune response to viral infections. nih.gov A preventive treatment scheme in cell culture models confirmed a correlation between the production of IFN and the antiviral activity of the tested substances. nih.gov

Patents have described the use of diphenylacetic acid derivatives as broad-spectrum antiviral agents for treating infections caused by viruses like human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and paramyxoviruses. google.comwipo.int The proposed mechanism for some of these derivatives involves targeting the early stages of viral replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or preventing its entry into host cells. mdpi.com

Antitumor Efficacy and Mechanism of Action

The antitumor potential of this compound derivatives has been a significant area of research. These compounds have demonstrated efficacy in various cancer cell lines and in vivo xenograft models. nih.govacs.org

A primary mechanism of action for their antitumor activity is the induction of mitotic arrest and subsequent apoptosis. nih.govacs.org As previously discussed, certain derivatives are potent inhibitors of the kinesin spindle protein Eg5. nih.govacs.org This protein is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis, which ultimately triggers apoptotic cell death in cancer cells. nih.govacs.org This mechanism has shown promise in lung cancer xenograft models. nih.govacs.org

Another important antitumor mechanism is the inhibition of histone deacetylases (HDACs). biointerfaceresearch.com Butanoic acid derivatives, which share structural similarities, have been shown to function as HDAC inhibitors, leading to changes in gene expression that can suppress tumor growth. biointerfaceresearch.com This mode of action is particularly relevant in colorectal cancer. biointerfaceresearch.com

Furthermore, some derivatives are being explored as modulators of immune checkpoints. google.com For example, small molecule agonists and antagonists of the nuclear receptor subfamily 2 group F member 6 (NR2F6) are being investigated for their potential to enhance the immune response against tumors. google.com

Interactive Data Tables

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Key Molecular Target/Pathway | Investigated Model | Reference |

| Anti-inflammatory | NF-κB, COX-2 | Murine model of acute inflammation | |

| Neuroprotection | NMDA Receptor | In vitro cell-based assays | acs.org |

| Antiviral | Interferon Induction | L929/VSV and RF/HSV-1 cell lines | nih.gov |

| Antitumor | Kinesin Spindle Protein (Eg5) | Lung cancer xenograft models | nih.govacs.org |

| Antitumor | Histone Deacetylase (HDAC) | Colorectal cancer cells | biointerfaceresearch.com |

Investigations into the Antioxidant Capacity of this compound Remain Limited

Initial explorations into the pharmacological profile of this compound and its derivatives have suggested potential interactions with biological systems, including preliminary data on its antioxidant properties. However, dedicated research focusing specifically on the reactive oxygen species (ROS) scavenging capabilities of this compound is not extensively documented in publicly available scientific literature. While related compounds have been investigated, direct and detailed evidence for the antioxidant activity of this compound itself is sparse.

Currently, there is a notable absence of comprehensive studies employing standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, to quantify the specific radical scavenging capacity of this compound. Consequently, crucial data points like the half-maximal inhibitory concentration (IC₅₀) values, which are standard metrics for antioxidant efficacy, are not available for this particular compound.

Some insights can be gleaned from research on structurally analogous molecules. For instance, studies on other diphenylalkanoic acids have indicated that the presence of the diphenyl moiety can contribute to antioxidant effects. This is often attributed to the ability of the phenyl groups to stabilize free radicals through resonance. Furthermore, a patent has listed this compound among compounds considered to have radical-scavenging or anti-oxidant activities, although specific experimental data supporting this claim was not provided. google.com

Research into derivatives of similar structures, such as 2,2-diphenylhexanoic acid, has shown that their esters can exhibit antioxidant activity in DPPH assays with IC₅₀ values comparable to the synthetic antioxidant butylated hydroxytoluene (BHT). Another study on β-hydroxy-β-arylalkanoic acids demonstrated antioxidant potential, suggesting that this class of compounds warrants further investigation. dss.go.th

Despite these indirect indications, the direct antioxidant and ROS scavenging properties of this compound remain an area that requires more focused scientific inquiry. The absence of detailed research findings and quantitative data precludes a definitive assessment of its antioxidant potential. Future studies would be necessary to systematically evaluate its ability to scavenge various reactive oxygen species, such as superoxide (B77818) anions and hydroxyl radicals, and to determine its efficacy in inhibiting lipid peroxidation.

Detailed Research Findings

As of the current available data, no peer-reviewed studies providing detailed quantitative analysis of the antioxidant properties of this compound could be identified. Therefore, data tables presenting metrics such as IC₅₀ values from standard antioxidant assays cannot be constructed.

Metabolic Fate and Pharmacokinetic Research

Biotransformation Pathways and Metabolite Identification

The biotransformation of methadone is extensive, occurring primarily in the liver and involving numerous enzymatic pathways. This process results in a variety of metabolites, including 2,2-Diphenylpentanoic acid, through sequential metabolic steps.

Phase I Metabolism (e.g., Oxidation, Hydroxylation, N-dealkylation)

Phase I metabolism of methadone is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net The principal metabolic pathway involves N-demethylation, which converts methadone into its main, inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govnih.gov This initial step is catalyzed by several CYP isoforms, with CYP2B6, CYP3A4, and CYP2C19 being the most significant contributors. nih.govwashington.edu

The formation of this compound occurs through a less common, minor oxidative pathway. This route involves the enzymatic oxidation of methadone's ketone side chain, leading to the formation of an intermediate, 4-dimethylamino-2,2-diphenylvaleric acid (DDVA). nih.gov Subsequent metabolic steps are presumed to cleave the dimethylamino group to yield this compound.

The metabolism of methadone is stereoselective, meaning the different enantiomers (R- and S-methadone) are metabolized at different rates by various enzymes. nih.govmdpi.com This adds a layer of complexity to the formation of all its metabolites. For instance, CYP2B6 and CYP2D6 preferentially metabolize S-methadone, while CYP2C19 and CYP2C8 show a preference for the more active R-methadone. mdpi.comresearchgate.net CYP3A4, however, does not exhibit a strong preference for either enantiomer. nih.govwashington.edu

Table 1: Key Cytochrome P450 Enzymes in Methadone Metabolism

| Enzyme | Role in Methadone Metabolism | Stereoselectivity | Reference |

|---|---|---|---|

| CYP2B6 | Major enzyme in N-demethylation; determinant of clearance. | Preferentially metabolizes (S)-methadone. | nih.govnih.gov |

| CYP3A4 | Significant contributor to N-demethylation. | No significant preference. | nih.govacs.org |

| CYP2C19 | Involved in N-demethylation. | Preferentially metabolizes (R)-methadone. | nih.govwashington.edu |

| CYP2D6 | Lesser contributor to overall metabolism. | Preferentially metabolizes (S)-methadone. | researchgate.netnih.gov |

| CYP2C8 | Lesser contributor to overall metabolism. | Preferentially metabolizes (R)-methadone. | researchgate.netnih.gov |

Phase II Metabolism (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of a drug or its metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. drughunter.compharmaguideline.com Common Phase II reactions include glucuronidation and sulfation. drughunter.com While the parent drug methadone and its primary metabolites undergo some conjugation, specific data on the Phase II metabolism of this compound is not extensively detailed in scientific literature. However, the presence of a carboxylic acid group on the molecule makes it a potential substrate for glucuronidation, a common pathway for acidic compounds. drughunter.com

Role as a Methadone Metabolite and its Implications

This compound is considered a minor metabolite of methadone. ricardinis.pt The primary and most abundant metabolites used to monitor methadone consumption and compliance are EDDP and, to a lesser extent, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). researchgate.netnih.gov These metabolites are pharmacologically inactive. nih.gov The presence of EDDP in urine is a reliable indicator of methadone intake. oup.commayocliniclabs.com The clinical significance or pharmacological activity of minor metabolites like this compound has not been thoroughly established. Their formation is part of the complex metabolic cascade that contributes to the wide interindividual variability in methadone's pharmacokinetics. researchgate.net

Pharmacokinetic Profiling

The pharmacokinetics of methadone are characterized by high variability among individuals, which also influences the disposition of its metabolites. nih.gov

Absorption, Distribution, and Excretion Studies

Specific studies detailing the absorption and distribution of this compound are scarce. The pharmacokinetic properties are generally discussed in the context of the parent compound, methadone, and its major metabolites. The elimination of methadone and its various metabolites occurs principally via the kidneys and is excreted in the urine. ricardinis.pt

Urinary excretion of methadone and its metabolites is notably dependent on urinary pH. mayocliniclabs.com Acidic urine (pH less than 6) increases the renal elimination of the parent drug. nih.govoup.com The ratio of EDDP to methadone in urine is often used as a marker for metabolic activity and compliance, and this ratio can also be influenced by urinary pH. oup.com

Bioavailability and Plasma Protein Binding

Bioavailability is a measure applicable to the administered parent drug, methadone, which exhibits a wide range from 41% to 95%. researchgate.net As a metabolite, this compound is formed within the body, so its bioavailability is not a relevant parameter.

In Vitro and In Vivo Metabolic Stability

Detailed studies focusing specifically on the in vitro and in vivo metabolic stability of this compound are not readily found in the current body of scientific literature. Therefore, specific parameters such as its half-life in liver microsomes or hepatocytes, and its clearance rate in preclinical models, remain to be characterized.

Drug-Drug Interactions and Enzyme Induction/Inhibition

Research on the ester analog of this compound, SKF 525-A, provides substantial information regarding its potential for drug-drug interactions through the inhibition of metabolic enzymes.

SKF 525-A is a well-documented inhibitor of various drug-metabolizing enzyme systems. epa.gov It is recognized as a non-competitive inhibitor of Cytochrome P450 (CYP) enzymes, a critical family of enzymes responsible for the metabolism of a vast number of drugs. medchemexpress.com

Studies have demonstrated that SKF 525-A can reduce the activity of monoamine oxidase A (MAO-A). medchemexpress.com Furthermore, its inhibitory effects extend to other metabolic pathways, including aromatic hydroxylation and phenolic glucuronidation. nih.gov Research has also shown its ability to inhibit the metabolism of N,N-dimethyltryptamine (DMT) in liver microsomes. medchemexpress.com

The inhibitory profile of Proadifen (SKF-525A) hydrochloride is summarized in the table below:

| Enzyme/Process Inhibited | Type of Inhibition | IC50 | Notes |

| Cytochrome P450 (general) | Non-competitive | 19 μM | Broad-spectrum inhibition of CYP enzymes. medchemexpress.com |

| Monoamine Oxidase A (MAO-A) | - | - | Reduces MAO-A activity. medchemexpress.com |

| Aromatic Hydroxylation | - | - | Inhibits the hydroxylation of aromatic compounds. nih.gov |

| Phenolic Glucuronidation | - | - | Inhibits the conjugation of phenols with glucuronic acid. nih.gov |

| N,N-dimethyltryptamine (DMT) metabolism | - | - | Increases the half-life of DMT in liver microsomes. medchemexpress.com |

Given the potent and broad-spectrum inhibitory effects of its ester analog, SKF 525-A, on major drug-metabolizing enzymes, it can be inferred that this compound may also possess the potential to cause significant clinical drug interactions. Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially increasing the risk of toxicity.

The inhibition of glucuronidation, another major pathway for drug elimination, further suggests that co-administration of this compound with drugs cleared by this pathway could result in altered pharmacokinetic profiles and potential adverse effects. However, without direct clinical or preclinical studies on this compound, these potential interactions remain theoretical and would require experimental verification.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation of 2,2-Diphenylpentanoic acid from other components in a mixture, allowing for its accurate quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jeol.com For the analysis of this compound, which may require derivatization to increase its volatility, GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments. etamu.edu

In metabolic studies, GC-MS has been instrumental in identifying metabolites of related compounds. For instance, a study on methadone metabolism identified 4-dimethylamino-2,2-diphenylpentanoic acid, a structurally similar compound, as a metabolite. rsc.org The GC is responsible for separating the various components of a sample mixture based on their boiling points and interaction with the stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint. etamu.edu

Typical GC-MS methods for the analysis of organic acids involve a capillary column, such as a bonded and cross-linked 5% phenyl-methylpolysiloxane column, and a temperature-programmed oven to ensure the efficient separation of analytes. researchgate.net The mass spectrometer is often operated in the electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching. researchgate.net

Table 1: Illustrative GC-MS Parameters for Organic Acid Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) researchgate.net |

| Injector Temperature | 220 °C researchgate.net |

| Oven Program | 50 °C for 30 min, then ramp to 240 °C at 3 °C/min researchgate.net |

| Carrier Gas | Helium shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Detector | Quadrupole Mass Spectrometer jeol.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. wikipedia.org It separates components in a liquid mobile phase based on their interactions with a solid stationary phase. wikipedia.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of organic acids. biomedpharmajournal.orgchromatographyonline.com

The development of a robust HPLC method involves optimizing several parameters, including the mobile phase composition, pH, flow rate, and column temperature, to achieve adequate separation and peak shape. biomedpharmajournal.orgtransharmreduction.org UV detection is frequently used, with the wavelength set to the absorbance maximum of the analyte for optimal sensitivity. biomedpharmajournal.org For this compound, the aromatic rings would provide strong UV absorbance.

A typical HPLC method for a carboxylic acid might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a pH modifier like acetic or formic acid to ensure the analyte is in a single ionic form. biomedpharmajournal.orgchromatographyonline.com

Table 2: Example HPLC Conditions for Carboxylic Acid Analysis

| Parameter | Value |

| Column | ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm) biomedpharmajournal.org |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Formic Acid biomedpharmajournal.orgchromatographyonline.com |

| Flow Rate | 1.0 mL/min biomedpharmajournal.org |

| Column Temperature | 30-35 °C chromatographyonline.comtransharmreduction.org |

| Detection | UV at an appropriate wavelength (e.g., 235 nm) biomedpharmajournal.org |

| Injection Volume | 20 µL transharmreduction.org |

The method is validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. biomedpharmajournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. wikipedia.orgjfda-online.com This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.org

LC-MS/MS is particularly valuable for analyzing samples with complex matrices, as it can distinguish the target analyte from co-eluting interferences. lcms.cz The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity. lcms.cz

Recent advancements in LC-MS/MS have enabled the simultaneous quantification of multiple trace and micro-level compounds with high precision and accuracy. nih.gov Methods are often validated to have low limits of detection (LOD) and quantification (LOQ), often in the ng/mL or even lower range, making them suitable for demanding applications. nih.gov

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase column nih.gov |

| Mobile Phase | Gradient of water with 0.2% formic acid and methanol (B129727) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) lcms.cz |

| LOD/LOQ | Can range from ng/mL to µg/kg depending on the matrix and instrumentation nih.govnih.gov |

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and providing insights into its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. weebly.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two phenyl groups, the methylene (B1212753) and methyl protons of the pentanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts, integration values (proton ratios), and coupling patterns (splitting of signals) would all be consistent with the proposed structure. docbrown.info For example, the protons on the carbon adjacent to the carboxyl group would likely appear as a multiplet due to coupling with the neighboring methylene protons. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the connectivity of atoms within the molecule. ufrgs.br

Table 4: Predicted ¹H NMR Spectral Features for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~7.2-7.4 | Multiplet |

| -CH₂- (alpha to COOH) | ~2.2-2.6 | Triplet |

| -CH₂- (beta to COOH) | ~1.5-1.9 | Sextet |

| -CH₃ | ~0.8-1.0 | Triplet |

| -COOH | >10 | Singlet (broad) |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. etamu.edu The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has lost one electron. chemguide.co.uk The molecular formula of this compound is C₁₇H₁₈O₂, giving it a specific molecular weight that can be precisely measured by high-resolution mass spectrometry (HRMS). nih.gov

Under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the loss of the carboxyl group (-COOH) or parts of the pentyl chain. arizona.edu The presence of two phenyl groups would likely lead to the formation of stable carbocations containing the diphenylmethyl moiety. The analysis of these fragment ions provides corroborating evidence for the structure of the parent molecule. msu.edu

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| M-45 | [M-COOH]⁺ |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the qualitative analysis of this compound, offering valuable information about its functional groups and electronic transitions. mrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. mrclab.com This allows for the identification of characteristic functional groups. libretexts.org For this compound, the IR spectrum reveals key absorptions that confirm its molecular structure. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid group, typically observed in the 3500-2500 cm⁻¹ region. libretexts.orgpressbooks.pub Additionally, the sharp and intense C=O stretching absorption of the carbonyl group in the carboxylic acid is a key identifier, appearing around 1710 cm⁻¹. libretexts.org The presence of the two phenyl rings is confirmed by C-H stretching absorptions for sp²-hybridized carbons just above 3000 cm⁻¹ and C-C in-ring stretching absorptions in the 1600-1585 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3500 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Sharp, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C-C Stretch (in-ring) | 1600 - 1585 | Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within a molecule by measuring its absorption of UV or visible light. mrclab.com The chromophores, or light-absorbing groups, in this compound are the two phenyl rings and the carbonyl group of the carboxylic acid. upi.edu The benzene (B151609) ring itself exhibits strong absorption below 200 nm and a weaker, characteristic set of bands around 254 nm. msu.edu The presence of the carbonyl group can lead to a weak n → π* transition at longer wavelengths. msu.edu For carboxylic acids without significant additional conjugation, the primary absorption is often around 210 nm, which can be of limited utility for detailed structural elucidation but confirms the presence of unsaturated systems. libretexts.org

Advanced Computational and Chemoinformatic Approaches

Computational and chemoinformatic methods have become indispensable in modern drug discovery and chemical research, allowing for the prediction of a molecule's properties and interactions before synthesis. longdom.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.orgmedcraveonline.com These mathematical models are then used to predict the activity of new, unsynthesized molecules. wikipedia.org The process involves calculating a range of molecular descriptors for each compound, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, and then using statistical methods to build a predictive model. longdom.orgresearchgate.net While specific QSAR models for this compound are not detailed in the public literature, its derivatives would be prime candidates for such studies to explore how modifications to the pentanoic acid chain or the phenyl rings affect a particular biological endpoint.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target, typically a protein. scielo.sa.crfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on factors like binding energy. This can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein, or hydrophobic interactions involving the phenyl rings. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. scielo.sa.cr By simulating the movements of atoms and molecules, MD can provide insights into the flexibility of the binding pocket and the ligand, and calculate the binding free energy, offering a more accurate prediction of binding affinity. mdpi.comnih.gov

Prediction of ADMET Properties and Bioactivity

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later in development. scbdd.com Various in silico tools and models are available to predict these properties for compounds like this compound. sciensage.infophcogj.com

ADMET Predictions: These computational models can estimate a range of crucial pharmacokinetic properties. For instance, predictions can be made regarding oral bioavailability, which is influenced by factors like lipophilicity and the number of rotatable bonds. phcogj.com Other predictions include potential interactions with metabolic enzymes like the cytochrome P450 family, and potential toxicities. sciensage.infonih.gov

Bioactivity Prediction: Computational tools can also predict a compound's likely biological activities by comparing its structural features to those of compounds with known activities. This can help in identifying potential therapeutic targets for this compound and its analogues.

Interactive Data Table: Predicted Physicochemical and Pharmacokinetic Properties Relevant to ADMET

| Property | Predicted Value/Classification | Significance in Drug Discovery |

| Molecular Weight | 254.32 g/mol scbt.com | Influences absorption and distribution. |

| Lipophilicity (e.g., LogP) | Moderate to High | Affects absorption, distribution, and metabolism. |

| Hydrogen Bond Donors | 1 (from -COOH) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Influences solubility and receptor binding. |

| Oral Bioavailability | Likely Moderate | Indicates the fraction of an oral dose that reaches systemic circulation. phcogj.com |

| Cytochrome P450 Inhibition | Possible | Predicts potential for drug-drug interactions. sciensage.info |

Structure Activity Relationship Sar and Rational Design of Analogs

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2,2-diphenylpentanoic acid scaffold, the key pharmacophoric features are generally understood by analyzing the broader class of diarylpentanoids. mdpi.comnih.gov These essential motifs include:

The Carboxylic Acid Group: This acidic moiety is often crucial for interacting with biological targets, frequently forming ionic bonds or hydrogen bonds with amino acid residues in receptor binding sites or enzyme active sites.

The Diphenyl Groups: The two phenyl rings contribute significantly to the molecule's lipophilicity and can engage in hydrophobic and π-π stacking interactions with the target protein. Their relative orientation is critical for fitting into the binding pocket.

The Pentanoic Acid Linker: The five-carbon chain acts as a scaffold, holding the carboxylic acid and diphenyl groups in a specific spatial orientation. The length and flexibility of this linker are important for optimal positioning within the biological target. nih.gov

Pharmacophore models can be generated from a set of known active ligands or from the 3D structure of a protein-ligand complex to guide the design of new molecules with similar or enhanced activity. mdpi.com

Systematic Modification of the this compound Scaffold

Once the core scaffold is established, systematic modifications are undertaken to probe the structure-activity relationship and optimize the compound's properties.